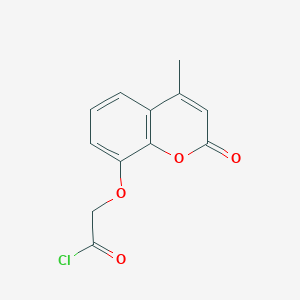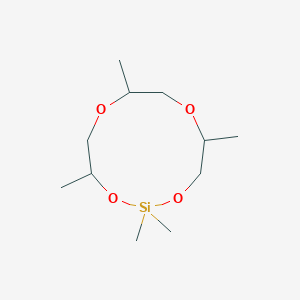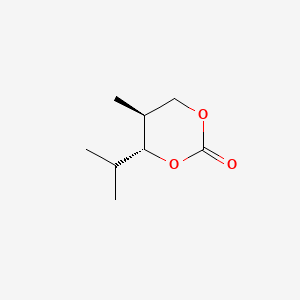![molecular formula C16H10N2Na4O16S4 B13794683 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt CAS No. 6370-93-0](/img/structure/B13794683.png)
2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes multiple sulfonic acid groups and hydroxyl groups, making it highly soluble in water and reactive under various conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt typically involves multiple steps. The starting material is often anthracene, which undergoes sulfonation to introduce sulfonic acid groups at the 2 and 6 positions. This is followed by oxidation to form the quinone structure at the 9 and 10 positions. The introduction of hydroxyl groups at the 1 and 5 positions and the sulfomethylamino groups at the 4 and 8 positions are achieved through further functionalization reactions. The final step involves neutralization with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The sulfonation and oxidation steps are carefully monitored, and the final product is purified using crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxy compound.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional quinone structures, while reduction can yield dihydroxy derivatives.
Aplicaciones Científicas De Investigación
2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a fluorescent probe due to its unique optical properties.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical and chemical processes. The quinone structure plays a crucial role in redox reactions, making it a valuable tool in oxidative and reductive processes.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Similar structure but lacks the hydroxyl and sulfomethylamino groups.
Anthraquinone-2,6-disulfonic acid disodium salt: Another related compound with similar sulfonic acid groups but different functionalization.
Uniqueness
The uniqueness of 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt lies in its combination of sulfonic acid, hydroxyl, and sulfomethylamino groups, which confer distinct chemical and physical properties. This makes it highly versatile and useful in various scientific and industrial applications.
Propiedades
Número CAS |
6370-93-0 |
|---|---|
Fórmula molecular |
C16H10N2Na4O16S4 |
Peso molecular |
706.5 g/mol |
Nombre IUPAC |
tetrasodium;1,5-dihydroxy-9,10-dioxo-4,8-bis(sulfonatomethylamino)anthracene-2,6-disulfonate |
InChI |
InChI=1S/C16H14N2O16S4.4Na/c19-13-7(37(29,30)31)1-5(17-3-35(23,24)25)9-11(13)16(22)10-6(18-4-36(26,27)28)2-8(38(32,33)34)14(20)12(10)15(9)21;;;;/h1-2,17-20H,3-4H2,(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;;/q;4*+1/p-4 |
Clave InChI |
JSDXKZGBEIYAFT-UHFFFAOYSA-J |
SMILES canónico |
C1=C(C2=C(C(=C1S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C=C3NCS(=O)(=O)[O-])S(=O)(=O)[O-])O)NCS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


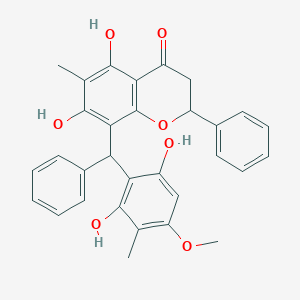
![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate](/img/structure/B13794616.png)
![Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate](/img/structure/B13794624.png)
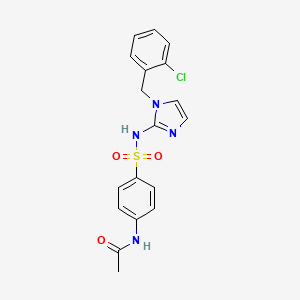

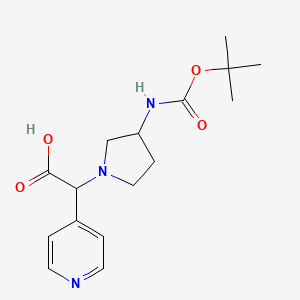
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
